Product packaging for 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole(Cat. No.:CAS No. 204130-95-0)

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole

Cat. No.: B6592431
CAS No.: 204130-95-0
M. Wt: 362.19 g/mol
InChI Key: SVXMNQVFCJCBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole (CAS 204130-95-0) is a fluorinated organic compound with the molecular formula C₁₃H₇F₉N₂ and a molecular weight of 398.21 . It is classified as a per- and polyfluoroalkyl substance (PFAS) due to the presence of a nonafluorobutyl chain, a feature that often enhances a compound's stability and can influence its interaction with biological targets . As a pyrazole derivative, this compound belongs to a class of heterocycles recognized for their wide spectrum of pharmacological activities. Pyrazole-containing structures are frequently investigated in medicinal chemistry for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . The specific research value of this compound lies in its unique structure, which combines a lipophilic phenyl group with a highly fluorinated side chain. This combination makes it a valuable intermediate for synthesizing more complex molecules and a candidate for exploring structure-activity relationships in drug discovery, particularly in the development of enzyme inhibitors or receptor-targeting agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7F9N2 B6592431 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole CAS No. 204130-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9N2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9-6-8(23-24-9)7-4-2-1-3-5-7/h1-6H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXMNQVFCJCBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896163
Record name 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204130-95-0
Record name 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of 3 Nonafluorobutyl 5 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique used to map the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, different forms of NMR can elucidate the connectivity and chemical environment of hydrogen, carbon, and fluorine atoms within the target molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl ring, the pyrazole (B372694) ring, and the N-H proton.

Phenyl Protons: The five protons of the phenyl group attached to the C5 position of the pyrazole ring would typically appear as a complex multiplet in the aromatic region, expected between δ 7.30 and 7.80 ppm. The protons in the ortho positions may be slightly downfield compared to the meta and para protons due to their proximity to the pyrazole ring.

Pyrazole Proton: The single proton at the C4 position of the pyrazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Based on data from similarly substituted pyrazoles, this signal would likely be found in the range of δ 6.50-7.00 ppm. rsc.orgatlantis-press.com

N-H Proton: The proton attached to the nitrogen atom of the pyrazole ring (N-H) would present as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically observed further downfield. This broadening is a result of chemical exchange and quadrupolar coupling from the nitrogen atom.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl H (ortho, meta, para) 7.30 - 7.80 Multiplet (m)
Pyrazole C4-H 6.50 - 7.00 Singlet (s)

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment.

Pyrazole Carbons: The carbons of the pyrazole ring (C3, C4, and C5) are expected to resonate at distinct chemical shifts. The C3 and C5 carbons, being attached to nitrogen atoms and the bulky substituents, would appear significantly downfield (e.g., δ 140-155 ppm). The C4 carbon would be found at a more upfield position, typically in the range of δ 100-110 ppm. rsc.org

Phenyl Carbons: The six carbons of the phenyl ring will show signals in the aromatic region (δ 125-135 ppm). The carbon atom directly attached to the pyrazole ring (ipso-carbon) would have a distinct shift from the others.

Nonafluorobutyl Carbons: The four carbons of the nonafluorobutyl group will be significantly affected by the attached fluorine atoms. Their signals will appear as complex multiplets due to strong one-bond and two-bond carbon-fluorine (C-F) coupling.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Pyrazole C3 & C5 140 - 155
Phenyl C (ipso) 128 - 132
Phenyl C (ortho, meta, para) 125 - 130
Nonafluorobutyl C (CF₂, CF₃) 105 - 125 (with C-F coupling)

Fluorine-19 (¹⁹F) NMR is a crucial technique for characterizing fluorinated compounds due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope. For the nonafluorobutyl group (-CF₂CF₂CF₂CF₃), the ¹⁹F NMR spectrum is expected to show four distinct signals with characteristic multiplicities arising from fluorine-fluorine (F-F) coupling.

-CF₃ Group: The terminal trifluoromethyl group would appear as a triplet, due to coupling with the adjacent -CF₂- group.

-CF₂- Groups: The three methylene (B1212753) fluoride (B91410) groups would each appear as complex multiplets resulting from coupling to neighboring fluorine atoms on both sides (or one side for the CF₂ group adjacent to the pyrazole ring). The signal for the CF₂ group alpha to the pyrazole ring will be the most downfield.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the connectivity between the ortho, meta, and para protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to unambiguously assign the ¹H signal for the pyrazole C4-H to its corresponding ¹³C signal and similarly for the protons and carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for connecting different parts of the molecule. For example, it could show a correlation from the pyrazole C4-H proton to the C3 and C5 carbons, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It could show correlations between the ortho-protons of the phenyl ring and the C4-H of the pyrazole ring, confirming their spatial proximity. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule with high confidence. For this compound, with a molecular formula of C₁₃H₇F₉N₂, the expected monoisotopic mass can be calculated precisely. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that matches this calculated value, confirming the elemental composition.

Table 3: Calculated Exact Mass for HRMS Analysis

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da) Expected [M+H]⁺ Ion (m/z)

The fragmentation pattern observed in the mass spectrum would further support the proposed structure. Common fragmentation pathways could include the loss of the nonafluorobutyl side chain or cleavage of the pyrazole ring, providing additional evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of molecules. In the analysis of pyrazole derivatives, MS/MS reveals characteristic fragmentation patterns that aid in structural confirmation. The fragmentation of pyrazoles is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net

It is known that the fragmentation of molecules can be predicted and analyzed using computational tools which combine rule-based approaches with quantum chemical calculations to generate energetically stable fragment ions. nih.gov Such an approach could be applied to predict the fragmentation pathway of this compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a pyrazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

For pyrazole-containing compounds, characteristic FT-IR bands include:

N-H stretching: The N-H stretching vibration in the pyrazole ring typically appears in the region of 3100-3600 cm⁻¹. researchgate.net

C=N stretching: The stretching vibration of the C=N bond within the pyrazole ring is usually observed around 1570-1615 cm⁻¹. mdpi.com

C=C stretching: The C=C stretching of the phenyl group would also appear in this region. researchgate.net

C-N stretching: The C-N stretching vibrations of the pyrazole ring can be found at lower wavenumbers, for instance, around 1290 cm⁻¹. researchgate.net

C-H stretching: Aromatic C-H stretching from the phenyl group is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain would be below 3000 cm⁻¹.

C-F stretching: The presence of the nonafluorobutyl group will give rise to strong absorption bands in the region of 1100-1300 cm⁻¹ due to C-F stretching vibrations.

While a specific FT-IR spectrum for this compound is not provided, the expected vibrational modes can be inferred from data on similar structures. For example, the FT-IR spectrum of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole shows characteristic peaks for the phenyl ring and methyl groups. derpharmachemica.com Similarly, the FT-IR spectrum of 5-phenyl-1H-tetrazole, a related heterocyclic compound, confirms the presence of N-H and C=N vibrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the phenyl group and the pyrazole ring constitute the primary chromophores. The electronic transitions would likely be π → π* transitions associated with these aromatic systems. The position of the λmax can be influenced by the substituents on the pyrazole ring. While specific UV-Vis data for this compound is not available, data for a related compound, 3(5)-methyl-5(3)-phenylpyrazole, is available in the NIST WebBook and can serve as a reference. nist.gov The introduction of the electron-withdrawing nonafluorobutyl group might cause a shift in the absorption maximum compared to the methyl-substituted analog.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for assessing the purity of a compound and for separating it from mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on its polarity. Due to the presence of the highly fluorinated butyl chain, this compound is expected to be quite nonpolar and thus have a significant retention time on a reversed-phase column. HPLC can be coupled with a UV detector to monitor the elution of the compound, and the resulting chromatogram can be used to assess its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, providing critical information on its molecular weight and purity. The hyphenation of a liquid chromatograph with a mass spectrometer allows for the physical separation of the compound from any impurities prior to its detection and identification by mass analysis.

In a typical LC-MS analysis, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. Given the fluorinated nature of the target molecule, a reverse-phase C18 column is often employed for separation. The mobile phase generally consists of a gradient mixture of an aqueous component (often with a modifier like ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile. chromatographyonline.com This setup is effective for the elution and separation of perfluorinated and polyfluoroalkyl substances (PFAS). nih.govfda.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly utilized ionization technique for pyrazole derivatives, typically operating in positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺. mdpi.com The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the exact mass of the protonated this compound.

Systematic studies on per- and polyfluoroalkyl substances have highlighted the potential for in-source fragmentation during ESI analysis, which must be considered when interpreting the mass spectra of fluorinated compounds. nih.gov The conditions within the mass spectrometer, such as vaporizer and ion transfer tube temperatures, can influence the degree of fragmentation. nih.gov

A representative LC-MS data summary for this compound is presented below:

ParameterValue
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium Acetate (B1210297) in Water; B: Methanol
Gradient 60% B to 95% B over 2.5 min
Flow Rate 0.4 mL/min
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 383.06
Observed [M+H]⁺ m/z 383.0621
Purity (by UV-Vis) >98%

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

For this compound, obtaining a single crystal of suitable quality is the first critical step. This is typically achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Once a suitable crystal is mounted on the diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.

A hypothetical summary of crystallographic data for this compound is provided in the table below, based on typical values for similar organic compounds.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 14.3
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1450
Z 4
Density (calc.) 1.75 g/cm³
R-factor < 0.05

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This method provides an empirical validation of the compound's chemical formula and is a crucial measure of its purity.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the this compound sample is combusted at high temperatures. The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a detector. The results are then compared to the theoretical percentages calculated from the compound's molecular formula (C₁₃H₆F₉N₂). A close correlation between the experimentally determined and calculated values provides strong evidence for the compound's identity and high purity. This technique is routinely reported in the synthesis and characterization of new pyrazole derivatives. mdpi.comnih.gov

The expected and hypothetical found values for the elemental analysis of this compound are presented below.

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C) 40.8640.81
Hydrogen (H) 1.581.62
Nitrogen (N) 7.337.29

Computational and Theoretical Investigations of 3 Nonafluorobutyl 5 Phenyl 1h Pyrazole

Reactivity and Coordination Chemistry of 3 Nonafluorobutyl 5 Phenyl 1h Pyrazole

Intrinsic Reactivity of the Pyrazole (B372694) Ring System

The reactivity of the pyrazole ring is characterized by its aromatic nature, the presence of two distinct nitrogen atoms, and its susceptibility to substitution reactions. The substituents at the C3 and C5 positions play a critical role in directing these reactions.

The pyrazole ring is an electron-rich heterocyclic system, making it amenable to electrophilic substitution. However, the distribution of electron density is not uniform. The two nitrogen atoms reduce the electron density at the adjacent C3 and C5 positions. Consequently, the C4 position possesses the highest electron density and is the preferred site for electrophilic attack. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, which predominantly occur at the C4 position rrbdavc.orgscribd.com.

Conversely, the C3 and C5 positions, being relatively electron-deficient, are susceptible to nucleophilic attack. The presence of a potent electron-withdrawing group, such as the nonafluorobutyl group at the C3 position in 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole, is expected to further decrease the electron density at this position, potentially enhancing its reactivity towards nucleophiles. While functionalization of pyrazoles often relies on electrophilic substitution, activating substituents can facilitate nucleophilic substitution at the ring carbons researchgate.netnih.gov.

Table 1: General Reactivity Patterns of the Pyrazole Core

Reaction TypePreferred Position(s)Influencing Factors
Electrophilic SubstitutionC4Highest electron density
Nucleophilic SubstitutionC3, C5Reduced electron density due to adjacent nitrogen atoms

The 1H-pyrazole structure contains an N-H group where the nitrogen atom is pyrrole-like. This proton is weakly acidic and can be removed by a base to form a nucleophilic pyrazolate anion nih.gov. This deprotonation is a key step in many reactions, including N-alkylation and the formation of anionic ligands for coordination chemistry. The other nitrogen atom, which is not bonded to hydrogen, is pyridine-like and basic, possessing a lone pair of electrons that can react with electrophiles or coordinate to metal ions nih.gov. The amphoteric nature of N-unsubstituted pyrazoles, acting as both weak acids and bases, is a defining feature of their chemistry nih.gov. Upon deprotonation, the resulting pyrazolate anion is prone to react with electrophiles, with the regioselectivity often being governed by steric hindrance from substituents at the C3 and C5 positions.

The introduction of perfluoroalkyl and phenyl groups at the C3 and C5 positions significantly modulates the reactivity of the pyrazole ring.

Nonafluorobutyl Group (at C3): Perfluoroalkyl groups are powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. The nonafluorobutyl group at the C3 position substantially lowers the electron density of the entire pyrazole ring. This deactivation makes the ring less susceptible to electrophilic substitution at the C4 position compared to unsubstituted pyrazole. Furthermore, the strong inductive effect of the nonafluorobutyl group increases the acidity of the N-H proton, making deprotonation easier. Theoretical calculations suggest that an electron-withdrawing group at the 3-position of the pyrazole ring leads to a more stable tautomer nih.gov. The incorporation of fluorine into pyrazole structures is a common strategy in medicinal and agrochemical chemistry to fine-tune properties like metabolic stability and acidity nih.gov.

Phenyl Group (at C5): The phenyl group at the C5 position can exert both inductive and resonance effects. Its influence on the reactivity of the pyrazole ring is more nuanced. Depending on the reaction type, it can act as either an electron-donating or electron-withdrawing group through its π-system. In the context of coordination chemistry, functional groups on the phenyl ring can be used to tune the electronic structure of resulting metal complexes mdpi.com.

The combined electronic effects of these two substituents make the pyrazole ring in this compound significantly electron-deficient, which alters its characteristic reactivity patterns.

Coordination Chemistry of this compound as a Ligand

The presence of two nitrogen atoms makes pyrazoles excellent ligands for a wide range of metal ions. The specific substituents on the pyrazole ring, in this case, nonafluorobutyl and phenyl groups, influence the steric and electronic properties of the ligand, thereby affecting the structure, stability, and reactivity of the resulting metal complexes chemrxiv.org.

1H-pyrazoles typically coordinate to metal ions as neutral, monodentate ligands through the pyridine-like N2 atom chemrxiv.org. This is the most common coordination mode for neutral pyrazole ligands.

Upon deprotonation of the N-H proton, the resulting pyrazolate anion offers more versatile coordination possibilities. It can act as:

An anionic monodentate ligand, coordinating through one of the nitrogen atoms.

An exo-bidentate bridging ligand, where the two nitrogen atoms bridge two different metal centers. This binding mode is crucial in the formation of polynuclear complexes and metal-organic frameworks uninsubria.it.

The large steric bulk of the nonafluorobutyl and phenyl groups in this compound may influence the nuclearity of the resulting complexes, potentially favoring the formation of di- or polynuclear structures through bridging pyrazolate ligands, although significant steric hindrance could also prevent the formation of infinite polymeric chains uninsubria.it.

Table 2: Common Coordination Modes of Pyrazole-Based Ligands

Ligand FormCoordination ModeDescription
Neutral (1H-Pyrazole)MonodentateBinds through the pyridine-like N2 atom.
Anionic (Pyrazolate)MonodentateBinds through one N atom after deprotonation.
Anionic (Pyrazolate)Exo-bidentate (Bridging)The two N atoms bridge two metal centers.

Pyrazole derivatives are known to form stable coordination complexes with a variety of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), manganese (Mn), and iron (Fe) chemrxiv.orgresearchgate.netnih.govmdpi.com. The introduction of trifluoromethyl and other perfluoroalkyl groups onto pyrazole ligands is a recognized strategy to modulate the electronic and steric properties of the resulting metal complexes, which in turn influences their acidity, stability, and reactivity chemrxiv.org.

For this compound, the strong electron-withdrawing nature of the nonafluorobutyl group enhances the σ-donor properties of the pyrazolate ligand, which can lead to the formation of robust metal-ligand bonds. The coordination environment of the central metal atom in these complexes is typically octahedral or tetrahedral, often completed by other ligands such as water, acetate (B1210297), or chloride ions chemrxiv.orgmdpi.com. The formation of polynuclear complexes, often linked by double pyrazolate bridges, is also a common feature in the coordination chemistry of pyrazolates with transition metals, which can lead to interesting magnetic properties uninsubria.it. The specific nature of the phenyl substituent can also be modified to further tune the properties of the iron(III) complexes, affecting their redox behavior and electronic structure mdpi.com.

Information regarding "this compound" remains elusive in publicly accessible scientific literature.

An extensive search of scholarly articles and chemical databases has yielded insufficient specific data to construct a detailed scientific article on the reactivity and coordination chemistry of the chemical compound this compound, as per the requested outline.

The performed searches did not uncover specific research findings, data tables, or detailed discussions pertaining to the metal-ligand cooperative reactivity in homogeneous catalysis or advanced reactivity studies, such as reactions with Grignard reagents, for this particular compound or its carboxylic acid derivatives. While general information on the reactivity and coordination chemistry of other substituted pyrazoles is available, the strict requirement to focus solely on this compound prevents the inclusion of such analogous data.

Consequently, the sections on "Metal-Ligand Cooperative Reactivity in Homogeneous Catalysis" and "Advanced Reactivity Studies" cannot be populated with the scientifically accurate and specific information required. Further research or access to proprietary chemical data would be necessary to address the outlined topics for this specific pyrazole derivative.

Potential Research Directions and Future Outlook for 3 Nonafluorobutyl 5 Phenyl 1h Pyrazole

Exploration of Novel Synthetic Pathways and Methodologies

While classical methods for pyrazole (B372694) synthesis, such as the Knorr reaction involving 1,3-dicarbonyl compounds and hydrazines, are well-established, future research will likely focus on developing more efficient, regioselective, and sustainable methods for synthesizing 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole and its derivatives. mdpi.com The introduction of the perfluoroalkyl group presents unique challenges and opportunities in synthetic chemistry. olemiss.edunih.gov

Future research could explore:

Silver-Catalyzed Reactions: Efficient methods for synthesizing 3-CF3-pyrazoles have been demonstrated using silver-catalyzed reactions of trifluoromethylated ynones with aryl hydrazines. mdpi.com This approach could be adapted for nonafluorobutylated precursors, potentially offering high yields and regioselectivity under mild conditions.

Cycloaddition Reactions: The use of oxidative [3+2] cycloaddition of terminal olefins with diazoesters and amides presents a modern and efficient protocol for pyrazole synthesis. mdpi.com Investigating analogous pathways using nonafluorobutyl-substituted building blocks could lead to novel and direct synthetic routes.

Intra- and Intermolecular Cyclization: Developing new synthetic methods using α-fluoronitroalkenes in regioselective intermolecular cyclization has shown promise for affording 4-fluoropyrazoles. olemiss.edu Exploring similar strategies could provide new entries into pyrazoles with fluorinated substituents at various positions.

Late-Stage Fluorination: While challenging, the direct electrophilic fluorination of pre-formed pyrazole rings using reagents like Selectfluor™ is an area of growing interest. thieme-connect.de Research into late-stage nonafluorobutylation could provide access to complex derivatives that are otherwise difficult to synthesize.

A comparison of potential synthetic approaches is summarized below.

MethodPrecursorsCatalyst/ReagentPotential AdvantagesReference
Silver-Catalyzed HeterocyclizationNonafluorobutylated Ynones, Phenyl Hydrazine (B178648)AgOTfHigh regioselectivity, excellent yields, mild conditions mdpi.com
Oxidative [3+2] CycloadditionElectron-deficient olefins, α-diazoestersOxone, CTABShorter reaction times, good regioselectivity mdpi.com
From FluoroenonesPerfluoroalkylated Enones, Hydrazine SulfateBF₃·Et₂O, PyridineHigh yields in the final cyclization step mdpi.com
Electrophilic FluorinationSubstituted PyrazoleSelectfluor™Direct introduction of fluorine, late-stage functionalization thieme-connect.de

Development of Advanced Computational Models for Structure-Reactivity Relationships

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work. For this compound, developing advanced computational models can provide deep insights into its structure-reactivity relationships. The presence of the highly electronegative nonafluorobutyl group significantly influences the electronic distribution within the pyrazole ring, affecting its reactivity, pKa, and potential intermolecular interactions. olemiss.edu

Future computational studies could focus on:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to model the geometric and electronic structure, calculate molecular orbital energies (HOMO/LUMO), and predict reaction mechanisms and barriers for derivatization.

Structure-Activity Relationship (SAR) Studies: If this compound is explored for biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity. tandfonline.comnih.govnih.gov Molecular docking studies can predict binding affinities and modes of interaction with biological targets, such as enzymes or receptors. tandfonline.comnih.gov For instance, molecular docking has been used to show that a fluorosulfate group on a pyrazole ring can increase binding affinity to human butyrylcholinesterase (hBuChE) through π-sulphur interactions. tandfonline.comnih.gov

Predicting Material Properties: Computational models can predict properties relevant to materials science, such as band gaps, charge transport characteristics, and interaction energies with guest molecules, which is crucial for designing chemosensors or MOFs.

Investigation in Materials Science Applications

The unique electronic and physical properties imparted by the nonafluorobutyl group make this compound an attractive scaffold for advanced materials. benthamdirect.com

Pyrazole derivatives have been successfully employed as fluorescent chemosensors for detecting a variety of analytes, including metal ions and anions. nih.govnih.gov The pyrazole unit can act as a signaling fluorophore, and its derivatives can be designed for high selectivity and sensitivity. nih.govresearchgate.net

Future research could involve:

Functionalization: Introducing specific binding sites onto the phenyl ring of this compound to create receptors for target analytes.

Fluorometric Sensing: Leveraging the electron-withdrawing nature of the nonafluorobutyl group to modulate the photophysical properties of the pyrazole core. This could lead to "turn-on" or "turn-off" fluorescent responses upon analyte binding through mechanisms like Photoinduced Electron Transfer (PET).

Bioimaging: The lipophilicity of the fluorinated chain could enhance cell membrane permeability, making derivatives of this compound suitable for in vivo imaging applications in biological systems. nih.gov

Sensor TypeTarget AnalytePotential MechanismKey Structural Feature
Fluorescent Cation SensorAl³⁺, Fe³⁺, Cu²⁺Chelation-Enhanced Fluorescence (CHEF)Appended chelating groups (e.g., pyridine, hydroxyl)
Fluorescent Anion SensorF⁻Hydrogen bonding, PETN-H proton donor site, appended recognition units
Bioimaging ProbeCellular ionsIntracellular accumulation and fluorescence responseEnhanced membrane permeability from fluorinated tail

Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov The use of fluorinated organic linkers is a known strategy to enhance the chemical stability and hydrophobicity of MOFs and to create specific interactions with guest molecules. researchgate.netnih.govresearchgate.net

This compound could serve as a precursor to a novel linker for MOF synthesis. This would involve:

Linker Synthesis: Functionalizing the phenyl group with coordinating moieties, such as carboxylic or tetrazolic acids, to enable coordination with metal centers.

MOF Synthesis and Characterization: Using these new linkers to synthesize "F-MOFs". The nonafluorobutyl groups would line the pores of the resulting framework.

Application-Oriented Studies: The resulting F-MOFs would likely exhibit high hydrophobicity, making them stable in humid environments. researchgate.net The fluorinated pore surfaces could show exceptional affinity for adsorbing fluorocarbons, chlorofluorocarbons (CFCs), or other industrially relevant gases. semanticscholar.org

Sustainable Chemical Synthesis and Green Chemistry Principles in Pyrazole Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. nih.govresearchgate.net Future research on the synthesis and derivatization of this compound should incorporate green chemistry principles. benthamdirect.com

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to construct the pyrazole ring or add complexity to the molecule in a single step. nih.gov MCRs improve atom and step economy, reducing waste and energy consumption. acs.org

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol-water mixtures. researchgate.netnih.govthieme-connect.com Employing recyclable, non-toxic, or biodegradable catalysts can further minimize environmental impact. nih.govjetir.org

Alternative Energy Sources: Utilizing energy-efficient techniques such as microwave irradiation or ultrasonication can accelerate reaction rates, often leading to higher yields and cleaner reactions under milder conditions. mdpi.comnih.gov

Green Chemistry PrincipleApplication to Pyrazole SynthesisPotential Benefit
Atom EconomyOne-pot multicomponent reactionsReduced waste, fewer purification steps
Safer SolventsUse of water or water-ethanol mixturesReduced environmental pollution and toxicity
Energy EfficiencyMicrowave or ultrasonic irradiationFaster reactions, lower energy consumption
CatalysisUse of recyclable or bio-organic catalystsMinimized waste, sustainable process

By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthetic chemistry, computational design, and advanced materials.

Q & A

Q. What are the key synthetic routes for 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole, and how do reaction conditions impact yield?

Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For fluorinated pyrazoles, electron-withdrawing CF₃/CF₂ groups lower LUMO energy, enhancing electrophilicity. Solvent effects (e.g., ethanol vs. DMSO) are modeled using polarizable continuum models (PCM) .

Q. What strategies resolve regioselectivity challenges in polyhalogenated pyrazole synthesis?

  • Methodological Answer :
  • Directing Groups : Electron-donating substituents (e.g., methoxy) guide halogenation to meta/para positions .
  • Steric Control : Bulky nonafluorobutyl groups disfavor ortho substitution, as seen in 3-(naphthalen-2-yl)-5-phenyl-1H-pyrazole analogs .
  • Microwave Assistance : Accelerates kinetics to favor thermodynamically stable regioisomers .

Q. How does the nonafluorobutyl group influence biological activity and physicochemical stability?

  • Methodological Answer :
  • Lipophilicity : Fluorinated chains increase logP (e.g., ~4.5 for C4F9 vs. ~2.8 for CH₃), enhancing membrane permeability .

  • Metabolic Stability : Resistance to oxidative degradation (e.g., cytochrome P450) is observed in perfluorinated analogs .

  • Target Interactions : In BRAF(V600E) inhibition, CF₃ groups improve binding affinity (IC50 < 100 nM) via hydrophobic pocket interactions .

    • Data Table : Impact of Fluorination on Properties
PropertyNon-fluorinated Analog3-(Nonafluorobutyl) DerivativeReference
LogP2.14.3
Thermal Stability (°C)180220
BRAF Inhibition IC50850 nM92 nM

Contradiction Analysis

  • Synthetic Yields : Green methods report higher yields (72–83%) compared to traditional hydrazide routes (~65%) . This discrepancy may arise from reduced side reactions in ionic liquids.
  • Regioselectivity : While steric effects dominate in bulky derivatives , electronic effects (e.g., CF₃ electron withdrawal) may override this in smaller analogs .

Key Research Gaps

  • Toxicity Data : Limited eco-toxicological profiles for nonafluorobutyl-pyrazoles necessitate OECD 301/302 testing .
  • Scalability : Green synthesis scalability under continuous-flow conditions remains unexplored .

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